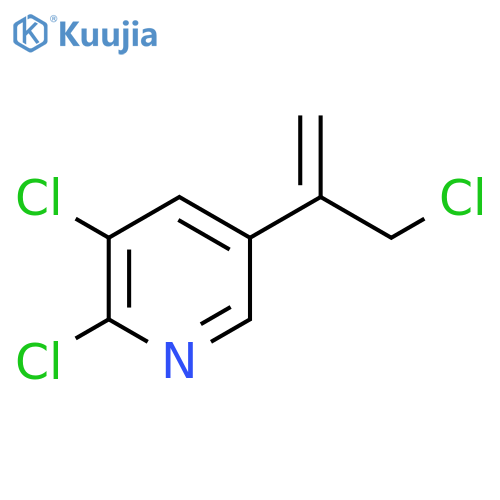Cas no 2229549-79-3 (2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine)

2229549-79-3 structure
商品名:2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine
2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine
- EN300-1980289
- 2229549-79-3
-
- インチ: 1S/C8H6Cl3N/c1-5(3-9)6-2-7(10)8(11)12-4-6/h2,4H,1,3H2
- InChIKey: UKEVVMDEWXZCMS-UHFFFAOYSA-N
- ほほえんだ: ClCC(=C)C1C=NC(=C(C=1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 220.956582g/mol
- どういたいしつりょう: 220.956582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 12.9Ų
2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1980289-2.5g |
2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |
2229549-79-3 | 2.5g |
$2379.0 | 2023-09-16 | ||
| Enamine | EN300-1980289-5.0g |
2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |
2229549-79-3 | 5g |
$3520.0 | 2023-05-31 | ||
| Enamine | EN300-1980289-0.05g |
2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |
2229549-79-3 | 0.05g |
$1020.0 | 2023-09-16 | ||
| Enamine | EN300-1980289-5g |
2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |
2229549-79-3 | 5g |
$3520.0 | 2023-09-16 | ||
| Enamine | EN300-1980289-1g |
2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |
2229549-79-3 | 1g |
$1214.0 | 2023-09-16 | ||
| Enamine | EN300-1980289-10.0g |
2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |
2229549-79-3 | 10g |
$5221.0 | 2023-05-31 | ||
| Enamine | EN300-1980289-0.1g |
2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |
2229549-79-3 | 0.1g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1980289-0.5g |
2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |
2229549-79-3 | 0.5g |
$1165.0 | 2023-09-16 | ||
| Enamine | EN300-1980289-1.0g |
2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |
2229549-79-3 | 1g |
$1214.0 | 2023-05-31 | ||
| Enamine | EN300-1980289-0.25g |
2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine |
2229549-79-3 | 0.25g |
$1117.0 | 2023-09-16 |
2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
2229549-79-3 (2,3-dichloro-5-(3-chloroprop-1-en-2-yl)pyridine) 関連製品
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
